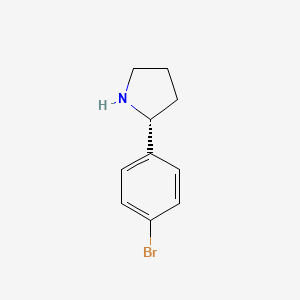

(2R)-2-(4-bromophenyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(4-bromophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJZBROSVFKSCP-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427567 | |

| Record name | (2R)-2-(4-bromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189155-63-2 | |

| Record name | (2R)-2-(4-bromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Asymmetric Synthesis of (2R)-2-(4-bromophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-(4-bromophenyl)pyrrolidine is a valuable chiral building block in medicinal chemistry, forming the core of various pharmacologically active compounds.[1][2] This guide provides a comprehensive overview of the asymmetric synthesis of this crucial intermediate. We will delve into the strategic considerations for achieving high enantioselectivity, explore prominent synthetic methodologies with detailed mechanistic insights, and present a validated experimental protocol. The content is structured to provide both a conceptual understanding and practical guidance for researchers in drug discovery and development.

Introduction: The Significance of the 2-Arylpyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs.[3][4] When substituted at the 2-position with an aryl group, particularly with specific stereochemistry, these molecules often exhibit potent and selective biological activities. The absolute stereochemistry of 2-arylpyrrolidines can dramatically impact their pharmacological profiles, with enantiomers sometimes displaying opposing effects. For instance, the (R)-enantiomer of one pyrrolidine derivative acts as a potent 5-HT6 agonist, while its (S)-enantiomer is an antagonist.[1] The 4-bromophenyl substituent, in particular, offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making this compound a highly sought-after synthetic intermediate.[2]

This guide will focus on robust and scalable methods for the enantioselective synthesis of this compound, emphasizing strategies that provide high yields and excellent enantiomeric excess (ee).

Strategic Approaches to Asymmetric Synthesis

The primary challenge in synthesizing this compound lies in controlling the stereochemistry at the C2 position. Several major strategies have been developed to address this, each with its own set of advantages and limitations.

-

Chiral Auxiliary-Mediated Synthesis: This classical approach involves the use of a chiral auxiliary to direct the stereochemical outcome of a key reaction. The auxiliary is later removed to yield the desired enantiomerically enriched product.

-

Organocatalysis: The use of small, chiral organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis.[5][6] For pyrrolidine synthesis, proline and its derivatives are often employed to catalyze reactions with high stereocontrol.[7]

-

Biocatalysis: Enzymes, such as imine reductases and transaminases, offer exquisite stereoselectivity and operate under mild, environmentally friendly conditions.[8][9]

-

Metal-Catalyzed Asymmetric Reactions: Transition metal complexes with chiral ligands can catalyze a variety of transformations that lead to enantiomerically enriched pyrrolidines.[1]

The choice of strategy often depends on factors such as the availability of starting materials, desired scale of the reaction, and the required level of enantiopurity.

Featured Synthetic Methodology: Asymmetric Reductive Cyclization of a γ-Chloro-N-sulfinylketimine

One of the most efficient and highly stereoselective methods for the synthesis of this compound involves the reductive cyclization of a γ-chloro N-(tert-butanesulfinyl)ketimine.[10] This method, detailed below, leverages the directing effect of the chiral tert-butanesulfinyl group to achieve excellent control over the stereocenter formation.

Rationale and Mechanistic Insight

The key to this synthesis is the use of the chiral N-tert-butanesulfinyl auxiliary. The sulfinyl group coordinates with the reducing agent, directing the hydride delivery to one face of the C=N double bond. Subsequent intramolecular cyclization via nucleophilic attack of the newly formed amine on the carbon bearing the chlorine atom affords the pyrrolidine ring. The stereochemistry of the final product is dictated by the chirality of the sulfinyl auxiliary.

Below is a diagram illustrating the overall synthetic workflow.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of (RS)-N-(4-chloro-1-(4-bromophenyl)butylidene)-2-methylpropane-2-sulfinamide

To a solution of 4-chloro-1-(4-bromophenyl)butan-1-one in THF is added (R)-2-methylpropane-2-sulfinamide and Ti(OEt)₄. The reaction mixture is heated at reflux for several hours. After completion, the reaction is cooled to room temperature and quenched. The crude product is purified by column chromatography to yield the desired N-sulfinylketimine.

Step 2: Enantioselective Reductive Cyclization

The γ-chloro N-sulfinylketimine is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium triethylborohydride (LiBEt₃H) in THF is added dropwise. The reaction is stirred at low temperature until completion, as monitored by TLC. The reaction is then quenched, and the product is extracted. Purification by column chromatography affords the N-tert-butanesulfinyl-(R)-2-(4-bromophenyl)pyrrolidine.[10]

Step 3: Deprotection

The N-protected pyrrolidine is dissolved in a minimal amount of 1,4-dioxane. A saturated solution of anhydrous HCl in 1,4-dioxane is added, and the mixture is stirred at room temperature for one hour. The resulting hydrochloride salt precipitates and is collected by filtration, washed with diethyl ether, and dried to yield this compound hydrochloride as a white solid.[10]

Characterization

The final product should be characterized by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Chiral HPLC: To determine the enantiomeric excess. The ee is often determined after derivatization with a chiral agent like Mosher's acid chloride.[10]

Alternative Synthetic Strategies

While the sulfinyl-imine method is highly effective, other approaches also provide access to this compound and related structures.

Biocatalytic Transamination

A biocatalytic approach using transaminases offers an environmentally friendly alternative.[8] Commercially available ω-chloroketones can be converted to the corresponding chiral amines with high enantioselectivity. The choice of either an (R)-selective or (S)-selective transaminase allows access to both enantiomers of the final product. The resulting amino chloride undergoes spontaneous cyclization to form the pyrrolidine ring.

Caption: Biocatalytic synthesis of this compound.

This method has been successfully applied to the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine on a preparative scale, demonstrating its potential for scale-up.[8]

Palladium-Catalyzed Carboamination

Asymmetric palladium-catalyzed carboamination reactions provide a route to enantiomerically enriched 2-(arylmethyl)pyrrolidines.[1] While this method typically yields the 2-arylmethyl substitution pattern, it highlights the power of transition metal catalysis in constructing chiral pyrrolidine rings. Further developments in this area could lead to direct routes for 2-arylpyrrolidines.

Data Summary

The following table summarizes typical results for the synthesis of 2-arylpyrrolidines using the featured methodologies.

| Method | Key Reagent/Catalyst | Typical Yield | Typical Enantiomeric Excess (ee) | Reference |

| Reductive Cyclization of N-sulfinylketimine | LiBEt₃H | High | >99% | [10] |

| Biocatalytic Transamination | (R)-selective Transaminase | Good to Excellent | >95% | [8] |

Conclusion and Future Outlook

The synthesis of enantiomerically pure this compound is a well-addressed challenge in organic chemistry, with several robust methods available to researchers. The choice of synthetic route will depend on the specific needs of the project, including scale, cost, and desired purity. The N-sulfinyl-imine approach offers excellent stereocontrol and high yields, making it a reliable choice for laboratory-scale synthesis. For larger-scale and more sustainable processes, biocatalytic methods are becoming increasingly attractive.

Future research in this area will likely focus on the development of even more efficient and greener catalytic systems. This includes the discovery of new organocatalysts and enzymes with broader substrate scopes and improved activities, as well as the advancement of flow chemistry techniques for continuous manufacturing.[11] These innovations will continue to facilitate the synthesis of this and other important chiral building blocks for the advancement of drug discovery and development.

References

-

Álvarez, E., et al. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications. [Link]

-

Wolfe, J. P., et al. (2008). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. Journal of the American Chemical Society. [Link]

-

Gallagher, T., et al. (2020). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research. [Link]

-

Bhat, A. A., et al. (2024). Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Current Catalysis. [Link]

-

Conti, P., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Link]

-

Adriaenssens, L., et al. (2008). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications. [Link]

-

Contente, M. L., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. [Link]

-

Various Authors. (2021). Results obtained using chiral pyrrolidine-containing organocatalysts in the asymmetric addition of aldehydes to nitroalkenes leading to nitroaldehydes 2. ResearchGate. [Link]

-

Chen, J. R., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature. [Link]

-

Various Authors. (2014). Recent advances in organocatalytic asymmetric synthesis of polysubstituted pyrrolidines. Organic & Biomolecular Chemistry. [Link]

-

Chemspace. (n.d.). (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride. Chemspace. [Link]

-

Singh, V. K., et al. (2019). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Link]

-

Clayden, J., et al. (2021). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Angewandte Chemie International Edition. [Link]

-

Al-Harrasi, A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

-

Höhne, M., et al. (2019). Enantioselective Biocatalytic Reduction of 2 H-1,4-Benzoxazines Using Imine Reductases. The Journal of Organic Chemistry. [Link]

-

Wang, J., et al. (2021). Organocatalytic asymmetric synthesis of P-stereogenic molecules. Frontiers in Chemistry. [Link]

-

Various Authors. (2024). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of pyrrolidin-2-one 4. ResearchGate. [Link]

Sources

- 1. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(2-Bromophenyl)pyrrolidine: Overview and Applications in Medicinal Chemistry_Chemicalbook [chemicalbook.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enantioselective Biocatalytic Reduction of 2 H-1,4-Benzoxazines Using Imine Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of (2R)-2-(4-bromophenyl)pyrrolidine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the chiral compound (2R)-2-(4-bromophenyl)pyrrolidine. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The causality behind experimental choices and the interpretation of the resulting data are emphasized to ensure scientific integrity and practical utility.

Introduction

This compound is a chiral heterocyclic compound with potential applications in medicinal chemistry and asymmetric synthesis. Its structure, comprising a pyrrolidine ring attached to a bromophenyl group at a stereocenter, necessitates thorough spectroscopic characterization to confirm its identity, purity, and stereochemistry. This guide will delve into the key spectroscopic techniques used for this purpose, presenting both the theoretical underpinnings and practical considerations for data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework.

¹H NMR Spectroscopy

¹H NMR provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships.

Due to the absence of a single, comprehensive experimental source for the ¹H NMR spectrum of this compound, the following table presents predicted chemical shifts (δ) and multiplicities based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (methine) | 4.1 - 4.3 | triplet | ~ 8.0 |

| H-5 (methylene) | 3.2 - 3.4 | multiplet | - |

| H-3, H-4 (methylenes) | 1.8 - 2.2 | multiplet | - |

| Aromatic (C'2-H, C'6-H) | 7.4 - 7.6 | doublet | ~ 8.5 |

| Aromatic (C'3-H, C'5-H) | 7.2 - 7.4 | doublet | ~ 8.5 |

| N-H | 2.0 - 3.0 | broad singlet | - |

A robust protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural assignment.[2][3]

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The choice of solvent is critical; deuterated solvents are used to avoid large solvent signals that would obscure the analyte's protons.[2]

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the solution is free of particulate matter, which can degrade spectral resolution.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is essential for maintaining a stable magnetic field.

-

Shim the magnetic field to optimize its homogeneity across the sample, which sharpens the NMR signals.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. For routine analysis, a sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

-

Caption: Workflow for acquiring and analyzing a ¹H NMR spectrum.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to enhance signal intensity and simplify the spectrum to single lines for each unique carbon atom.[4]

The following table outlines the predicted chemical shifts for the carbon atoms in this compound, based on established substituent effects and data from similar structures.[5][6][7]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (methine) | 60 - 65 |

| C-5 (methylene) | 45 - 50 |

| C-3, C-4 (methylenes) | 25 - 35 |

| C'-1 (quaternary) | 140 - 145 |

| C'-4 (quaternary, C-Br) | 120 - 125 |

| C'-2, C'-6 (aromatic CH) | 128 - 132 |

| C'-3, C'-5 (aromatic CH) | 130 - 134 |

The protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the need for a higher sample concentration and a longer acquisition time due to the lower sensitivity of the ¹³C nucleus.[4]

-

Sample Preparation:

-

Prepare a more concentrated sample, typically 20-50 mg in ~0.7 mL of deuterated solvent.

-

-

Instrument Setup and Data Acquisition:

-

Use a broadband proton-decoupled pulse sequence. This simplifies the spectrum by removing ¹H-¹³C coupling and provides a significant signal enhancement through the Nuclear Overhauser Effect (NOE).

-

A greater number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The key vibrational frequencies for this compound are predicted as follows:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H stretch | 3300 - 3500 | Medium, broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium |

| C-N stretch | 1020 - 1250 | Medium |

| C-Br stretch | 500 - 600 | Strong |

For a solid sample like this compound, the thin solid film method is a common and straightforward technique.[8][9][10]

-

Sample Preparation:

-

Dissolve a small amount (a few mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

-

Data Acquisition:

-

First, acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Place the salt plate with the sample film in the instrument's sample holder.

-

Acquire the IR spectrum.

-

Caption: Workflow for acquiring and analyzing an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation of the molecule, providing a characteristic fragmentation pattern that can be used for structural elucidation.[11][12]

The molecular formula of this compound is C₁₀H₁₂BrN.[13] The presence of bromine is a key feature to look for in the mass spectrum, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in a characteristic M and M+2 pattern for bromine-containing fragments.

| m/z Value | Proposed Fragment | Notes |

| 225/227 | [C₁₀H₁₂BrN]⁺˙ (M⁺˙) | Molecular ion peak, showing the isotopic pattern of bromine. |

| 156 | [C₁₀H₁₁N]⁺˙ | Loss of Br radical. |

| 146/148 | [C₆H₄Br]⁺ | Bromophenyl cation. |

| 70 | [C₄H₈N]⁺ | Pyrrolidinyl fragment. |

-

Sample Introduction:

-

For a sufficiently volatile and thermally stable compound like this, direct insertion probe (DIP) or gas chromatography (GC) can be used to introduce the sample into the ion source.

-

-

Ionization:

-

Mass Analysis and Detection:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

The separated ions are then detected, and their abundance is plotted against their m/z to generate the mass spectrum.

-

Caption: Workflow for acquiring and analyzing an EI mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for its structural confirmation and purity assessment. While this guide presents predicted data based on established principles, the outlined experimental protocols serve as a reliable foundation for obtaining and interpreting empirical results. The careful application of these techniques is indispensable for ensuring the quality and integrity of this and other similar chiral molecules in a research and development setting.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Sampling Technique for Organic Solids in IR Spectroscopy.

-

University of Colorado Boulder. (n.d.). Acquiring an IR Spectrum. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

- Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts.

-

Slideshare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

- Mishra, A., & Mishra, S. K. (2017). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. Analytical chemistry, 89(12), 6497–6501.

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- The Royal Society of Chemistry. (2022).

- Chen, J., et al. (2017). Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. ACS chemical biology, 12(7), 1789–1798.

-

NIST. (n.d.). Pyrrolidine. NIST WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-Bromobenzyl)pyrrolidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Pyrrolidine. NIST WebBook. Retrieved from [Link]

- Shinde, S. (n.d.). 13C-Nuclear Magnetic Resonance (13C -NMR) Spectroscopy.

- Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube.

-

Scribd. (n.d.). Chapter 4 13C NMR Spectros. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. pdvpmtasgaon.edu.in [pdvpmtasgaon.edu.in]

- 5. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. scribd.com [scribd.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to (2R)-2-(4-bromophenyl)pyrrolidine: Synthesis, Commercial Availability, and Quality Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-(4-bromophenyl)pyrrolidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a common motif in a wide range of biologically active molecules and approved drugs.[1] The presence of a bromine atom on the phenyl ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block for the synthesis of diverse compound libraries. This guide provides a comprehensive overview of the commercial availability, a detailed laboratory-scale synthesis protocol, and robust analytical methods for the quality control of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1189155-63-2 | [2] |

| Molecular Formula | C₁₀H₁₂BrN | [2] |

| Molecular Weight | 226.11 g/mol | [2] |

| Appearance | Yellow to brown liquid | Sigma-Aldrich |

| Boiling Point | 287 °C | [2] |

| Density | 1.369 g/cm³ | [2] |

| Storage | 2-8 °C, protect from light | [2] |

Commercial Availability

This compound is available from several chemical suppliers. The typical purity offered is ≥95%. It is important to note that this compound is for research and development purposes only.

| Supplier | Product Number | Purity | Quantity |

| Sigma-Aldrich | ATE370310395 | ≥95% | Inquire |

| BLD Pharm | BD119468 | 97% | 1g, 5g, 25g |

| AccelaChem | SY263261 | ≥95% | Inquire |

Note: Availability and pricing are subject to change. Please consult the suppliers' websites for the most current information.

Synthesis of this compound

The enantioselective synthesis of 2-arylpyrrolidines is a well-established field in organic chemistry. One robust and highly stereoselective method involves the reductive cyclization of a chiral N-tert-butanesulfinyl imine.[3][4] This approach provides excellent control over the stereochemistry at the C2 position of the pyrrolidine ring.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of (R,E)-N-(1-(4-bromophenyl)-4-chlorobutylidene)-2-methylpropane-2-sulfinamide

-

To a solution of 4-bromo-1-(4-chlorobutyl)benzene (1.0 eq) in dry THF (0.5 M) is added (R)-2-methylpropane-2-sulfinamide (1.0 eq).

-

Titanium(IV) ethoxide (2.0 eq) is added, and the reaction mixture is heated to 65 °C for 12 hours.

-

The reaction is cooled to room temperature and quenched by the slow addition of brine.

-

The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired N-sulfinyl imine.

Step 2: Synthesis of (R)-2-(4-bromophenyl)-1-((R)-tert-butylsulfinyl)pyrrolidine

-

The N-sulfinyl imine (1.0 eq) is dissolved in dry THF (0.2 M) and cooled to -78 °C under an inert atmosphere.

-

Lithium triethylborohydride (Super-Hydride®, 1.0 M in THF, 1.5 eq) is added dropwise over 30 minutes.

-

The reaction mixture is stirred at -78 °C for 3 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Step 3: Synthesis of this compound

-

The (R)-2-(4-bromophenyl)-1-((R)-tert-butylsulfinyl)pyrrolidine (1.0 eq) is dissolved in methanol (0.5 M).

-

A solution of HCl in 1,4-dioxane (4.0 M, 3.0 eq) is added, and the mixture is stirred at room temperature for 1 hour.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water and basified with 1 M NaOH to pH > 10.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Quality Control and Analytical Methods

Robust analytical methods are crucial to ensure the purity and identity of the synthesized compound.

Quality Control Workflow

Caption: Quality control workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromophenyl group, as well as signals for the pyrrolidine ring protons. The methine proton at the C2 position will appear as a multiplet.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the bromophenyl group and the four distinct carbons of the pyrrolidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with two molecular ion peaks [M]+ and [M+2]+ of nearly equal intensity.

High-Performance Liquid Chromatography (HPLC)

Purity Determination (Reversed-Phase HPLC):

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Detection: UV at 254 nm.

Enantiomeric Excess Determination (Chiral HPLC):

The separation of enantiomers is critical to ensure the stereochemical purity of the final product. Polysaccharide-based chiral stationary phases are often effective for the resolution of pyrrolidine derivatives.[5]

-

Column: Chiral stationary phase (CSP) column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of an amine additive like diethylamine to improve peak shape.

-

Detection: UV at 254 nm.

The enantiomeric excess (ee) can be calculated using the following formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100

Common Impurities

Potential impurities in the synthesis of this compound may include:

-

Starting materials: Unreacted 4-bromo-1-(4-chlorobutyl)benzene or (R)-2-methylpropane-2-sulfinamide.

-

Diastereomeric impurities: The corresponding (S)-enantiomer if the stereoselectivity of the reduction step is not perfect.

-

By-products from side reactions: Over-reduction or incomplete cyclization products.

-

Residual solvents: Solvents used in the synthesis and purification steps.

These impurities can typically be identified and quantified using the HPLC and NMR methods described above.

Conclusion

This compound is a valuable chiral building block for drug discovery and development. Its commercial availability allows for its direct use in research, while the described enantioselective synthesis provides a reliable method for its laboratory-scale preparation. The implementation of rigorous analytical quality control is essential to ensure the identity, purity, and enantiomeric excess of this important compound, thereby guaranteeing the reliability and reproducibility of subsequent research.

References

- García Ruano, J. L., Alemán, J., Fajardo, C., & Parra, A. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines.

- Wolfe, J. P., & Ney, J. E. (2009). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. The Journal of organic chemistry, 74(15), 5759-5762.

- Petri, G. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.

Sources

- 1. enamine.net [enamine.net]

- 2. 1189155-63-2 CAS MSDS ((R)-2-(4-BROMOPHENYL)PYRROLIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

The Pivotal Role of (2R)-2-(4-bromophenyl)pyrrolidine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics with enhanced efficacy and specificity is a continuous endeavor in medicinal chemistry. Within this landscape, privileged scaffolds—molecular frameworks that exhibit binding affinity to multiple biological targets—serve as invaluable starting points for drug discovery. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a quintessential example of such a scaffold, prized for its three-dimensional architecture and the stereochemical complexity it imparts to molecules. This technical guide delves into the specific role and applications of a particularly significant derivative: (2R)-2-(4-bromophenyl)pyrrolidine . We will explore its synthesis, its incorporation into bioactive molecules, and the critical influence of its stereochemistry and the 4-bromophenyl substituent on pharmacological activity.

The Pyrrolidine Scaffold: A Foundation for Three-Dimensional Drug Design

The prevalence of the pyrrolidine ring in over 20 FDA-approved drugs underscores its importance in medicinal chemistry.[1] Unlike flat, aromatic systems, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a non-planar, three-dimensional geometry.[2][3] This structural feature is highly advantageous for several reasons:

-

Enhanced Exploration of Chemical Space: The 3D nature of the pyrrolidine scaffold allows for a more comprehensive exploration of the binding pockets of biological targets, often leading to increased potency and selectivity.[2]

-

Introduction of Chirality: The pyrrolidine ring can possess multiple stereocenters, and the specific spatial arrangement of substituents can dramatically influence biological activity. This allows for fine-tuning of a molecule's pharmacological profile.[2]

-

Improved Physicochemical Properties: The pyrrolidine moiety can enhance aqueous solubility and modulate other key physicochemical properties, which are critical for a drug's pharmacokinetic profile.[3]

-

Metabolic Stability: The saturated nature of the ring can offer greater metabolic stability compared to more labile structures.

Stereoselective Synthesis of this compound: A Methodological Overview

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the ability to synthesize enantiomerically pure compounds is paramount in drug development. The synthesis of this compound can be achieved through various asymmetric methods. One common strategy involves the diastereoselective addition of a Grignard reagent to a chiral imine.

A representative synthetic workflow is outlined below. This multi-step process leverages a chiral auxiliary to control the stereochemical outcome of the key bond-forming step.

Experimental Protocol: A Generalized Approach

The following protocol outlines a general procedure for the key diastereoselective addition and subsequent cyclization, inspired by established methods for synthesizing 2-substituted pyrrolidines.[4]

Step 1: Synthesis of the Chiral N-tert-butanesulfinyl Imine

-

To a solution of the starting γ-chlorinated aldehyde (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane), add the chiral auxiliary, (R)-tert-butanesulfinamide (1.05 eq).

-

Add a dehydrating agent, such as anhydrous copper(II) sulfate or magnesium sulfate.

-

Stir the reaction mixture at room temperature until the formation of the imine is complete, as monitored by thin-layer chromatography (TLC).

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure to yield the crude chiral N-tert-butanesulfinyl imine, which can be used in the next step without further purification.

Step 2: Diastereoselective Grignard Addition

-

Prepare the Grignard reagent by adding 4-bromophenyl bromide to magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool a solution of the chiral N-tert-butanesulfinyl imine (1.0 eq) in anhydrous THF to -78 °C.

-

Slowly add the freshly prepared 4-bromophenylmagnesium bromide solution (1.5 eq) to the imine solution.

-

Stir the reaction at -78 °C for several hours, monitoring the progress by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfinamide adduct.

Step 3: Cyclization and Deprotection

-

Dissolve the crude sulfinamide adduct in a suitable solvent such as methanol.

-

Add a strong acid, for example, hydrochloric acid, to facilitate both the cleavage of the sulfinyl group and the intramolecular cyclization via nucleophilic attack of the nitrogen on the carbon bearing the chlorine atom.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete.

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield the enantiomerically pure this compound.

Applications in Medicinal Chemistry: A Focus on Central Nervous System (CNS) Disorders

The this compound scaffold is a valuable building block in the development of therapeutic agents, particularly for CNS disorders. Its structural features make it well-suited for interacting with neurotransmitter transporters.

Monoamine Reuptake Inhibitors

Derivatives of 2-arylpyrrolidines have been investigated as inhibitors of monoamine reuptake, which are crucial for the treatment of depression, anxiety, and other mood disorders.[5] These compounds can modulate the synaptic concentrations of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) by blocking their respective transporters (SERT, NET, and DAT).

The general structure of such inhibitors often involves N-substitution of the pyrrolidine ring to introduce additional pharmacophoric features that enhance binding affinity and selectivity for the target transporter.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structure-activity relationship for enantiomers of potent inhibitors of B. anthracis dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

(2R)-2-(4-bromophenyl)pyrrolidine: A Keystone Chiral Building Block for Asymmetric Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and a cornerstone of modern asymmetric catalysis.[1][2][3] Its prevalence in FDA-approved drugs and its role as the core of highly effective organocatalysts underscore its significance.[1] This guide focuses on a particularly valuable derivative, (2R)-2-(4-bromophenyl)pyrrolidine , a chiral building block whose unique stereochemistry and functional handles make it an indispensable tool for researchers. We will explore its synthesis, physicochemical properties, and pivotal applications, with a particular focus on its role as a precursor to the renowned diarylprolinol silyl ether organocatalysts. This document serves as a technical resource, providing both foundational understanding and actionable experimental protocols for professionals in chemical synthesis and drug development.

Introduction: The Strategic Value of the Chiral Pyrrolidine Scaffold

Chiral molecules are fundamental to pharmacology, where the stereochemistry of a drug can dictate its efficacy and safety profile.[4] The pyrrolidine nucleus, a five-membered saturated nitrogen heterocycle, is a recurring motif in a vast number of natural products, alkaloids, and synthetic drugs.[3][5] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space that is often crucial for specific molecular recognition at biological targets.[1]

This compound emerges as a building block of high strategic value for two primary reasons:

-

Defined Stereochemistry: The (R)-configuration at the C2 position provides a fixed chiral center, essential for building enantiomerically pure molecules. This is critical in drug design and in catalysis, where stereocontrol is paramount.[2]

-

Ortho-Functionalization Handle: The 4-bromophenyl substituent is not merely a sterically bulky group; it is a versatile chemical handle. The bromine atom is primed for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse molecular complexity.

This combination of a stable chiral core and a modifiable aromatic ring makes it a powerful precursor for creating libraries of complex molecules for drug screening and for fine-tuning the properties of asymmetric catalysts.

Synthesis and Physicochemical Properties

The most common and reliable synthesis of this compound begins with the naturally occurring and inexpensive chiral pool starting material, L-proline (which has the (S) configuration). The synthesis inverts the stereocenter to achieve the desired (R) configuration in the final product.

Synthetic Workflow

A typical synthetic route involves the protection of L-proline, activation of the carboxylic acid, addition of the aryl group via a Grignard reaction, and subsequent deprotection and cyclization.

Performance Data

The utility of catalysts derived from this building block is evident in their performance. For example, a catalyst prepared from (2R)-2-(di(4-bromophenyl))methanol silyl ether could be used in the Michael addition of propanal to β-nitrostyrene.

| Entry | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 10 | CH₂Cl₂ | 0 | 24 | >95 | 98 |

| 2 | 10 | Toluene | 0 | 24 | >95 | 99 |

| 3 | 5 | Toluene | -20 | 48 | 92 | >99 |

(Note: Data is illustrative, based on typical results reported in the literature for similar catalyst systems.)

Applications in Drug Discovery

The (2R)-2-aryl-pyrrolidine motif is a valuable pharmacophore. The bromine atom on the phenyl ring allows for late-stage functionalization, a highly desirable strategy in medicinal chemistry. Starting with a common intermediate like this compound, chemists can rapidly generate a diverse library of analogues by employing various cross-coupling reactions to explore the structure-activity relationship (SAR). This scaffold has been incorporated into inhibitors for targets such as neuronal nitric oxide synthase (nNOS) and Bcl-2. [6][7]

Detailed Experimental Protocol: Synthesis of this compound from N-Boc-L-proline

This protocol outlines a representative synthesis. Disclaimer: This procedure must be carried out by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.

Step 1: Synthesis of N-Boc-L-proline Weinreb Amide

-

To a solution of N-Boc-L-proline (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), 1-hydroxybenzotriazole (HOBt, 1.1 eq), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI, 1.2 eq).

-

Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with DCM.

-

Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the Weinreb amide as a colorless oil.

Step 2: Grignard Addition to form N-Boc-2-(4-bromobenzoyl)pyrrolidine

-

Prepare 4-bromophenylmagnesium bromide from 1,2-dibromoethane (catalytic) and magnesium turnings in anhydrous THF, followed by the addition of 4-bromo-iodobenzene.

-

To a solution of the Weinreb amide (1.0 eq) from Step 1 in anhydrous THF at 0 °C, add the freshly prepared Grignard reagent (~1.5 eq) dropwise.

-

Stir the reaction at 0 °C for 2-3 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude ketone can often be used directly in the next step.

Step 3: Reduction and Deprotection to this compound

-

Dissolve the crude ketone from Step 2 in methanol (~0.2 M) and cool to 0 °C.

-

Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir for 2-4 hours, allowing the reaction to warm to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

To the crude residue, add a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir vigorously at room temperature for 4-6 hours until deprotection is complete (monitor by TLC/LCMS).

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic (pH > 8).

-

Extract the aqueous layer with DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography (Silica gel, DCM:Methanol gradient with 1% NH₄OH) to afford the final product.

Conclusion

This compound is more than a simple chemical; it is a versatile and powerful tool for the modern organic chemist. Its straightforward synthesis from the chiral pool, combined with its dual utility as a precursor for elite organocatalysts and a scaffold for medicinal chemistry, cements its status as a key building block. The strategic placement of the bromo-substituent provides a gateway for extensive molecular diversification, ensuring its continued relevance in the pursuit of novel, enantiomerically pure molecules for catalysis and therapeutic applications.

References

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(2-Bromophenyl)pyrrolidine: Overview and Applications in Medicinal Chemistry_Chemicalbook [chemicalbook.com]

The Ascendant Scaffold: A Technical Guide to the Derivatives of (2R)-2-(4-bromophenyl)pyrrolidine and Their Therapeutic Potential

This guide provides an in-depth exploration of the (2R)-2-(4-bromophenyl)pyrrolidine core, a heterocyclic scaffold of burgeoning interest in medicinal chemistry. We will dissect its stereoselective synthesis, delineate pathways for the creation of diverse derivatives, and analyze their potential applications, particularly in the realms of oncology and central nervous system (CNS) disorders. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising molecular framework.

The Strategic Importance of the this compound Scaffold

The pyrrolidine ring is a ubiquitous motif in a vast array of natural products and FDA-approved pharmaceuticals, valued for its conformational rigidity and its ability to engage in crucial hydrogen bonding interactions.[1] The introduction of a 4-bromophenyl substituent at the 2-position, coupled with a defined (R)-stereochemistry, imbues the scaffold with a unique combination of properties. The bromine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions and can also participate in halogen bonding, a valuable interaction in ligand-protein binding. The specific stereochemistry is critical for enantioselective recognition by biological targets, a cornerstone of modern drug design.

Core Synthesis: A Stereoselective Approach

The cornerstone of any drug discovery program based on a chiral scaffold is a robust and stereocontrolled synthesis of the core structure. For this compound, an effective strategy involves the diastereoselective addition of a Grignard reagent to a chiral N-sulfinylimine.[2][3] This method provides excellent control over the stereochemistry at the C2 position.

Experimental Protocol: Asymmetric Synthesis of this compound

Objective: To synthesize the this compound core with high enantiomeric excess.

Materials:

-

(R)-2-methylpropane-2-sulfinamide

-

4-bromobenzaldehyde

-

Titanium(IV) ethoxide

-

Vinylmagnesium bromide solution (1.0 M in THF)

-

Trifluoroacetic acid (TFA)

-

Grubbs' second-generation catalyst

-

Hydrogen gas

-

Palladium on carbon (10 wt%)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (4 M in 1,4-dioxane)

Procedure:

-

Synthesis of the N-Sulfinylimine: To a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous DCM, add (R)-2-methylpropane-2-sulfinamide (1.05 eq) and titanium(IV) ethoxide (2.0 eq). Stir the mixture at room temperature for 12 hours. Quench the reaction with brine and filter through celite. The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-sulfinylimine, which is used in the next step without further purification.

-

Diastereoselective Grignard Addition: Dissolve the crude N-sulfinylimine in anhydrous THF and cool to -78 °C. Add vinylmagnesium bromide solution (1.5 eq) dropwise. Stir the reaction at -78 °C for 4 hours. Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.

-

Ring-Closing Metathesis: Dissolve the product from the previous step in anhydrous DCM. Add Grubbs' second-generation catalyst (5 mol%). Stir the mixture at room temperature for 12 hours. Concentrate the reaction mixture under reduced pressure and purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the N-sulfinyl-2-(4-bromophenyl)-2,5-dihydro-1H-pyrrole.

-

Reduction and Deprotection: Dissolve the dihydropyrrole in methanol and add palladium on carbon (10 mol%). Subject the mixture to a hydrogen atmosphere (balloon) and stir vigorously for 12 hours. Filter the reaction mixture through celite and concentrate under reduced pressure. Dissolve the residue in methanol and add 4 M HCl in 1,4-dioxane (3.0 eq). Stir at room temperature for 1 hour. Concentrate under reduced pressure to yield the crude this compound hydrochloride. The free base can be obtained by neutralization with a suitable base.

Self-Validation: The enantiomeric excess of the final product should be determined by chiral HPLC analysis. The structure and purity should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. Expected enantiomeric excess is typically >95%.

Caption: Stereoselective synthesis of the this compound core.

Derivatization Strategies: Unlocking Therapeutic Potential

The this compound scaffold is a versatile platform for the generation of diverse chemical libraries. The secondary amine of the pyrrolidine ring and the bromine atom on the phenyl ring are the primary points for modification.

N-Acylation, N-Sulfonylation, and Urea/Thiourea Formation

The pyrrolidine nitrogen can be readily functionalized through reactions with acyl chlorides, sulfonyl chlorides, isocyanates, and isothiocyanates to yield a wide array of amides, sulfonamides, ureas, and thioureas, respectively.[4][5] These modifications allow for the exploration of different electronic and steric properties, which can significantly impact biological activity.

Experimental Protocol: Synthesis of N-Benzoyl-(2R)-2-(4-bromophenyl)pyrrolidine

Objective: To synthesize an N-acylated derivative of the core scaffold.

Materials:

-

This compound

-

Benzoyl chloride

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add benzoyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired N-benzoyl derivative.

Self-Validation: The product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Cross-Coupling Reactions at the Bromine Position

The bromine atom on the phenyl ring is a prime site for modification via palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents, dramatically expanding the chemical space accessible from the core scaffold.

Potential Therapeutic Applications

Derivatives of the this compound scaffold have shown promise in several therapeutic areas, primarily in oncology as kinase inhibitors and in the treatment of CNS disorders.

Protein Kinase Inhibition in Oncology

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[6] The 2-aryl-pyrrolidine motif can serve as a privileged scaffold for the design of kinase inhibitors, often occupying the ATP-binding site.

Structure-Activity Relationship (SAR) Insights (Illustrative):

The following SAR is based on a hypothetical screening of a library of this compound derivatives against a panel of protein kinases. These data are illustrative and require experimental validation.

-

N-Acyl Substitution: Small, electron-withdrawing N-acyl groups (e.g., acetyl, trifluoroacetyl) tend to show moderate, broad-spectrum kinase inhibition. Larger, more rigid aromatic acyl groups can confer selectivity for specific kinases.

-

Urea/Thiourea Moiety: The introduction of a urea or thiourea linkage at the pyrrolidine nitrogen often enhances potency due to the formation of additional hydrogen bonds with the kinase hinge region.

-

Modification of the Phenyl Ring: Suzuki coupling of small heterocyclic rings (e.g., pyrazole, pyridine) to the 4-position of the phenyl ring can significantly improve potency and selectivity by accessing specific sub-pockets within the kinase active site.

| Compound ID | N-Substituent | 4'-Substituent (on Phenyl Ring) | Kinase A IC50 (nM) | Kinase B IC50 (nM) |

| Core | H | Br | >10,000 | >10,000 |

| DER-01 | Acetyl | Br | 850 | 1200 |

| DER-02 | Benzoyl | Br | 450 | 980 |

| DER-03 | Phenylurea | Br | 120 | 550 |

| DER-04 | Benzoyl | Phenyl (Suzuki) | 250 | 750 |

| DER-05 | Phenylurea | Pyrazolyl (Suzuki) | 15 | 350 |

Table 1: Illustrative IC50 values of this compound derivatives against two hypothetical protein kinases.

Caption: Key modification points for SAR exploration.

Modulation of CNS Targets

The physicochemical properties of the this compound scaffold make it an attractive starting point for the development of CNS-active agents. Its relatively low molecular weight and potential for blood-brain barrier penetration open avenues for targeting receptors and enzymes implicated in neurological and psychiatric disorders.

Potential CNS Applications:

-

Dopamine and Serotonin Receptor Ligands: The 2-aryl-pyrrolidine motif is present in ligands for various G-protein coupled receptors, including dopamine and serotonin receptors. Derivatives could be explored for their potential in treating conditions like schizophrenia, depression, and anxiety.

-

Enzyme Inhibition: Certain enzymes in the CNS, such as monoamine oxidase (MAO) and various kinases, are validated targets for neurological disorders. Derivatives of the core scaffold could be designed to selectively inhibit these enzymes.

In Vivo Evaluation (Hypothetical Workflow):

Promising candidates identified through in vitro screening would progress to in vivo studies in relevant animal models of CNS disorders.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. New Potential Biologically Active Compounds: Synthesis and Characterization of Urea and Thiourea Derivativpes Bearing 1,2,4-oxadiazole Ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis Using (2R)-2-(4-bromophenyl)pyrrolidine as a Catalyst

Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Asymmetric Organocatalysis

The field of asymmetric organocatalysis, which utilizes small, chiral organic molecules to induce stereoselectivity, has become a cornerstone of modern synthetic chemistry.[1] Among the various classes of organocatalysts, the chiral pyrrolidine scaffold holds a privileged status, a legacy that began with the pioneering work on proline-catalyzed aldol reactions and was significantly expanded by the development of highly efficient diarylprolinol silyl ethers.[2][3] (2R)-2-(4-bromophenyl)pyrrolidine belongs to this esteemed family of catalysts. Its structure is deceptively simple, yet remarkably effective. The molecule's efficacy is derived from two key features: the stereochemically defined center at the C2 position of the pyrrolidine ring, which serves as the primary source of chirality transfer, and the 4-bromophenyl substituent, which provides critical steric bulk and electronic modulation to control the facial selectivity of reactions. These attributes make it a powerful tool for constructing complex, enantioenriched molecules, which are of paramount importance in pharmaceutical development and materials science.[4][5]

Fundamental Catalytic Mechanisms

This compound, like other secondary amine catalysts, operates primarily through two distinct yet complementary activation modes: Enamine Catalysis and Iminium Ion Catalysis .[6][7] Understanding these pathways is crucial for predicting reactivity and designing successful asymmetric transformations.

-

Enamine Catalysis (HOMO-Raising Activation): In this mode, the catalyst's secondary amine reversibly condenses with a saturated aldehyde or ketone. This process forms a chiral enamine intermediate.[8] The formation of the enamine raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, transforming the typically electrophilic α-carbon into a potent nucleophile.[9] This "activated" nucleophile can then engage with a wide range of electrophiles. The stereochemical outcome of the reaction is dictated by the catalyst's chiral framework, as the bulky 4-bromophenyl group effectively shields one face of the enamine, forcing the electrophile to approach from the less hindered side.[4]

-

Iminium Ion Catalysis (LUMO-Lowering Activation): When the substrate is an α,β-unsaturated aldehyde or ketone, the catalyst forms a chiral iminium ion intermediate.[10] This transformation dramatically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, significantly enhancing the electrophilicity of the β-carbon.[6] This activation makes the substrate highly susceptible to attack by even weak nucleophiles. Again, the stereochemistry is controlled by the catalyst, which blocks one of the enantiotopic faces of the iminium ion, directing the incoming nucleophile to the opposite face.[10]

Application Protocol: Asymmetric Michael Addition of Aldehydes to Nitroolefins

The conjugate addition of carbon nucleophiles to Michael acceptors is a fundamental C-C bond-forming reaction. The use of this compound provides a highly effective method for achieving this transformation with excellent stereocontrol, affording valuable γ-nitro aldehydes.[11][12]

Scientific Rationale & Mechanism

This reaction proceeds via the enamine catalytic cycle. The aldehyde (Michael donor) reacts with the catalyst to form a chiral enamine. This enamine then attacks the β-position of the electron-deficient nitroolefin (Michael acceptor). The stereoselectivity is governed by a well-defined transition state where the bulky 4-bromophenyl group on the pyrrolidine ring sterically blocks one face of the enamine. This forces the nitroolefin to approach from the more accessible face, leading to the preferential formation of one enantiomer.[13]

Sources

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Computational Approach to Diarylprolinol-Silyl Ethers in Aminocatalysis [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sci-hub.box [sci-hub.box]

Application Notes and Protocols for the Stereoretentive Suzuki-Miyaura Coupling of (2R)-2-(4-bromophenyl)pyrrolidine

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of Chiral 2-Arylpyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and FDA-approved drugs.[1] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space, which is often crucial for potent and selective interactions with biological targets.[1] When substituted with an aryl group at the 2-position, the resulting chiral 2-arylpyrrolidine motif becomes a cornerstone for the development of therapeutics targeting a wide range of diseases, including those of the central nervous system.[2][3] The precise stereochemical orientation of the aryl substituent is frequently a determining factor for pharmacological activity. Consequently, synthetic methodologies that provide enantiomerically pure 2-arylpyrrolidines are of paramount importance to the drug discovery and development pipeline.

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, particularly between sp²-hybridized centers.[4] Its application to the synthesis of chiral molecules, especially those with a stereocenter at a benzylic position, presents a significant challenge: the potential for racemization under the reaction conditions. This application note provides a detailed protocol for the stereoretentive Suzuki-Miyaura coupling of N-Boc-(2R)-2-(4-bromophenyl)pyrrolidine with arylboronic acids, a key transformation for the synthesis of a diverse library of chiral 2-arylpyrrolidines. We will delve into the rationale behind the choice of catalyst and reaction conditions to ensure the preservation of stereochemical integrity, offering a robust and reproducible method for researchers in the field.

Mechanistic Considerations for Stereoretention

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[5]

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: (2R)-2-(4-bromophenyl)pyrrolidine and its Analogs in Asymmetric Organocatalyzed Aldol Reactions

Introduction: The Evolution of Chiral Pyrrolidine Catalysts

The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures found in numerous natural products and pharmaceuticals.[1][2][3] For decades, achieving stereocontrol in these reactions relied heavily on chiral auxiliaries or metal-based Lewis acid catalysts. The advent of asymmetric organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry, presented a paradigm shift, offering metal-free, environmentally benign, and often operationally simpler alternatives.[4][5][6]

At the heart of this revolution is the simple amino acid, L-proline, which was shown to be a remarkably effective catalyst for asymmetric aldol reactions.[4][7][8][9] Proline and its derivatives operate via an enamine-based mechanism, mimicking the strategy of Class I aldolase enzymes. This discovery spurred the development of a vast family of more sophisticated pyrrolidine-based catalysts designed to improve efficiency, selectivity, and substrate scope.

(2R)-2-(4-bromophenyl)pyrrolidine belongs to this advanced class of catalysts. It is a structural analog of the highly successful diarylprolinol silyl ethers, where a bulky, electronically-tuned substituent at the C2 position is crucial for creating a well-defined chiral environment.[10][11][12] The 4-bromophenyl group in this catalyst provides significant steric bulk to control the facial selectivity of the incoming electrophile, while the bromine atom can potentially engage in non-covalent interactions and modulate the catalyst's electronic properties. This guide provides a deep dive into the mechanistic principles governing these catalysts and offers a detailed, field-proven protocol for their application in asymmetric aldol reactions.

Mechanistic Underpinnings: Enamine Catalysis

The catalytic prowess of this compound and related pyrrolidine catalysts stems from their ability to form a transient, nucleophilic enamine intermediate with a carbonyl donor (e.g., a ketone or aldehyde). This process, known as Highest Occupied Molecular Orbital (HOMO) activation, increases the nucleophilicity of the α-carbon, enabling it to attack an electrophilic aldehyde acceptor.[4][10]

The generally accepted catalytic cycle proceeds through the following key steps:

-

Enamine Formation: The secondary amine of the pyrrolidine catalyst condenses with the ketone or aldehyde donor to form a chiral enamine intermediate. This is the crucial activation step.[4][7]

-

C-C Bond Formation: The enamine, guided by the steric hindrance of the catalyst's C2 substituent (e.g., the 4-bromophenyl group), attacks one of the two prochiral faces of the acceptor aldehyde. This step occurs via a highly organized, six-membered chair-like transition state, akin to the Zimmerman-Traxler model, which dictates the stereochemical outcome of the reaction.[7]

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by trace water in the reaction medium, releasing the β-hydroxy carbonyl product and regenerating the chiral pyrrolidine catalyst to re-enter the catalytic cycle.

Caption: Catalytic cycle for the pyrrolidine-catalyzed aldol reaction.

Structure-Activity Relationship: The Role of the C2 Substituent

The evolution from simple L-proline to catalysts like this compound is driven by the need to enhance stereocontrol. The substituent at the C2 position of the pyrrolidine ring is the primary architectural feature responsible for creating a sterically defined pocket that dictates the trajectory of the reacting partners.

| Catalyst Type | Representative C2-Substituent | Key Feature | Typical Enantioselectivity |

| Proline | -COOH | Minimal steric bulk; relies on H-bonding. | Good to Excellent (often >90% ee)[4][7] |

| MacMillan Catalyst | Imidazolidinone Ring | Provides a rigid chiral scaffold. | Excellent (>95% ee) |

| Diarylprolinol Silyl Ether | -CH(Ar)₂-OSiR₃ | Large, tunable diaryl groups for effective steric shielding. | Excellent (>99% ee)[10][13] |

| (2R)-2-(Aryl)pyrrolidine | -Aryl (e.g., 4-Bromophenyl) | Provides steric bulk directly attached to the pyrrolidine ring. | Expected to be High to Excellent |

The 4-bromophenyl group in This compound is expected to function similarly to the diaryl groups in Jørgensen-Hayashi-type catalysts. It acts as a "steric shield," effectively blocking one face of the enamine, thereby forcing the aldehyde to approach from the less hindered side. This precise control is what leads to high enantioselectivity.

Application Notes and Experimental Protocols

This section provides a representative protocol that serves as an excellent starting point for an asymmetric aldol reaction using this compound or a similar diarylprolinol-type catalyst. Optimization of parameters is encouraged for new substrate combinations.

General Considerations & Causality

-

Catalyst Loading: Typically, 5–20 mol% is sufficient. Higher loadings can sometimes increase reaction rates but may complicate purification. The goal is to find the lowest possible loading that provides high conversion and selectivity in a reasonable timeframe.

-

Solvent: The choice of solvent is critical and can dramatically affect both reactivity and stereoselectivity.[4] Non-polar solvents like toluene or dichloromethane are common. Polar aprotic solvents like DMF can also be effective. The optimal solvent choice often depends on substrate solubility and the specific transition state stabilization.

-

Temperature: Reactions are often run at room temperature or below (e.g., 0 °C to 4 °C) to enhance enantioselectivity. Lower temperatures favor the more ordered transition state, leading to higher ee values, but at the cost of longer reaction times.

-

Additives: In some cases, weak Brønsted or Lewis acids are used as co-catalysts or additives to accelerate the reaction, particularly the hydrolysis of the iminium intermediate.[13] However, for many modern pyrrolidine catalysts, additives are not required.

-

Purity of Reagents: Aldehydes are prone to oxidation to carboxylic acids, which can neutralize the amine catalyst. Using freshly distilled or purified aldehydes is crucial for reproducibility and high yields.

Representative Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

This protocol is adapted from well-established procedures for diarylprolinol silyl ether catalysts and is expected to be highly effective for this compound.

Materials and Reagents:

-

This compound (Catalyst)

-

4-Nitrobenzaldehyde (Acceptor)

-

Cyclohexanone (Donor), freshly distilled

-

Toluene (Solvent), anhydrous

-

Ethyl acetate and Hexanes (for chromatography)

-

Standard glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (e.g., 0.1 mmol, 10 mol%).

-

Addition of Reagents: Add anhydrous toluene (2.0 mL). Stir the solution for 5 minutes. Add cyclohexanone (e.g., 5.0 mmol, 5.0 equiv), followed by 4-nitrobenzaldehyde (1.0 mmol, 1.0 equiv).

-

Reaction Monitoring: Stir the reaction mixture at room temperature (or the desired temperature). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent (4-nitrobenzaldehyde) is consumed.[14]

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-